Cas no 98569-63-2 (1,1'-[methanediylbis(2,6-dihydroxy-4-methoxy-5-methylbenzene-3,1-diyl)]diethanone)
![1,1'-[methanediylbis(2,6-dihydroxy-4-methoxy-5-methylbenzene-3,1-diyl)]diethanone structure](https://es.kuujia.com/scimg/cas/98569-63-2x500.png)
98569-63-2 structure
Nombre del producto:1,1'-[methanediylbis(2,6-dihydroxy-4-methoxy-5-methylbenzene-3,1-diyl)]diethanone
1,1'-[methanediylbis(2,6-dihydroxy-4-methoxy-5-methylbenzene-3,1-diyl)]diethanone Propiedades químicas y físicas
Nombre e identificación
-
- Bis(3-acetyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methane
- 1,1'-[methanediylbis(2,6-dihydroxy-4-methoxy-5-methylbenzene-3,1-diyl)]diethanone
- 1-[3-[(3-acetyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]ethanone
- CHEBI:6657
- DTXSID70243720
- 98569-63-2
- Mallotophenone
- CHEMBL504060
- YV44LJT547
- 1,1'-(METHYLENEBIS(2,6-DIHYDROXY-4-METHOXY-5-METHYL-3,1-PHENYLENE))BIS(ETHANONE)
- AC1L44JQ
- 5-Methylene-bis-2,6-dihydroxy-3-methyl-4-methoxyacetophenone
- 1-{3-[(3-acetyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl}ethan-1-one
- CTK3I8167
- Ethanone, 1,1'-[methylenebis(2,6-dihydroxy-4-methoxy-5-methyl-3,1-phenylene)]bis-
- 1-[3-[(3-acetyl-2,4-dihydroxy-6-methoxy-5-methyl-phenyl)methyl]-2,6-dihydroxy-4-methoxy-5-methyl-phenyl]ethanone
- C10708
- UNII-YV44LJT547
- Ethanone, 1,1'-(methylenebis(2,6-dihydroxy-4-methoxy-5-methyl-3,1-phenylene))bis-
- Q15426202
- 1,1'-[methylenebis(2,6-dihydroxy-4-methoxy-5-methyl-3,1-phenylene)]bis-ethanone
-
- Renchi: InChI=1S/C21H24O8/c1-8-16(24)14(10(3)22)18(26)12(20(8)28-5)7-13-19(27)15(11(4)23)17(25)9(2)21(13)29-6/h24-27H,7H2,1-6H3
- Clave inchi: JXSPGOIAWPYMGS-UHFFFAOYSA-N
- Sonrisas: CC1=C(C(=C(C(=C1OC)CC2=C(C(=C(C(=C2O)C(=O)C)O)C)OC)O)C(=O)C)O
Atributos calculados
- Calidad precisa: 404.147
- Masa isotópica única: 404.147
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 4
- Recuento de receptores de enlace de hidrógeno: 8
- Recuento de átomos pesados: 29
- Cuenta de enlace giratorio: 6
- Complejidad: 545
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.6
- Superficie del Polo topológico: 134Ų
Propiedades experimentales
- Denso: 1.32
- Punto de ebullición: 634.6°C at 760 mmHg
- Punto de inflamación: 221.4°C
- índice de refracción: 1.61
1,1'-[methanediylbis(2,6-dihydroxy-4-methoxy-5-methylbenzene-3,1-diyl)]diethanone Literatura relevante
-
Yaqin Fan,Jingjing Shen,Zhi Liu,Kunyu Xia,Weiming Zhu,Peng Fu Nat. Prod. Rep. 2022 39 1305
-
Inder Pal Singh,Sandip B. Bharate Nat. Prod. Rep. 2006 23 558
-
Yee Lin Phang,Song Liu,Changwu Zheng,Hongxi Xu Nat. Prod. Rep. 2022 39 1766
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